molecular formula C25H16O2 B14544687 5-(4-Methylphenyl)tetraphene-7,12-dione CAS No. 62051-42-7

5-(4-Methylphenyl)tetraphene-7,12-dione

Cat. No.: B14544687
CAS No.: 62051-42-7
M. Wt: 348.4 g/mol
InChI Key: GVTIIFVAHQTJNV-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)tetraphene-7,12-dione is a chemical compound belonging to the class of tetraphenes It is characterized by a tetraphene-7,12-dione core substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)tetraphene-7,12-dione can be achieved through the oxidative reorganization of cyclobutene-fused naphthalen-1-ones. This method involves the use of allenyne precursors, which are prepared from alkynyl-benzaldehydes and 3-substituted prop-2-ynyl bromides using an indium-mediated allenylation under Barbier conditions in aqueous media . The oxidative reorganization process is controlled to yield the desired tetraphene-7,12-dione structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)tetraphene-7,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-(4-Methylphenyl)tetraphene-7,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)tetraphene-7,12-dione involves its interaction with molecular targets through its aromatic and ketone functional groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s ability to transport charge is crucial for its function as a semiconductor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)tetraphene-7,12-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

62051-42-7

Molecular Formula

C25H16O2

Molecular Weight

348.4 g/mol

IUPAC Name

5-(4-methylphenyl)benzo[a]anthracene-7,12-dione

InChI

InChI=1S/C25H16O2/c1-15-10-12-16(13-11-15)21-14-22-23(18-7-3-2-6-17(18)21)25(27)20-9-5-4-8-19(20)24(22)26/h2-14H,1H3

InChI Key

GVTIIFVAHQTJNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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